molecular formula C19H28N2O4 B8092790 benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate

benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate

Cat. No.: B8092790
M. Wt: 348.4 g/mol
InChI Key: WBCJCRHCNGJQOY-HZPDHXFCSA-N
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Description

Benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate is a carbamate derivative featuring a cyclohexane backbone with stereospecific substitutions at the 1R and 3R positions. This compound belongs to a class of protected diamines widely used as intermediates in pharmaceutical synthesis, particularly for neuroprotective agents and hormone hybrids .

Properties

IUPAC Name

benzyl N-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Carbamate Formation

The most common method involves reacting (1R,3R)-cyclohexane-1,3-diamine with tert-butyl chloroformate and benzyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbon of the chloroformates.

Key Reaction:

(1R,3R)-Cyclohexane-1,3-diamine+tert-Butyl chloroformateIntermediateIntermediate+Benzyl chloroformateTarget Compound\text{(1R,3R)-Cyclohexane-1,3-diamine} + \text{tert-Butyl chloroformate} \rightarrow \text{Intermediate} \
\text{Intermediate} + \text{Benzyl chloroformate} \rightarrow \text{Target Compound}

One-Pot Synthesis

Recent advancements have enabled a one-pot synthesis using mixed anhydride or coupling agents. For example, employing 1,1'-carbonyldiimidazole (CDI) as an activator allows sequential addition of tert-butyl and benzyl groups without isolating intermediates.

Reaction Conditions and Optimization

Solvent Systems

  • Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) enhance reaction rates by stabilizing transition states.

  • Dichloromethane is preferred for its low boiling point and compatibility with moisture-sensitive reagents.

Base Selection

  • Triethylamine or cesium carbonate neutralizes HCl byproducts, preventing side reactions.

  • Sterically hindered bases (e.g., diisopropylethylamine) improve selectivity in stereochemically complex reactions.

Temperature and Time

  • 0–25°C : Minimizes epimerization of the (1R,3R) configuration.

  • Extended reaction times (12–24 hours) ensure complete conversion, particularly in one-pot systems.

Industrial-Scale Production

Continuous Flow Microreactors

Industrial protocols often employ continuous flow systems to enhance heat/mass transfer and reduce reaction times. A representative setup involves:

  • Reactant streams : (1R,3R)-cyclohexane-1,3-diamine and chloroformates in separate channels.

  • Mixing zone : Precision temperature control (5–10°C) to maintain stereochemical integrity.

  • Residence time : 30–60 minutes, achieving >90% conversion.

Cost-Efficiency Measures

  • Reagent recycling : Tert-butyl chloroformate recovery via distillation reduces raw material costs.

  • Catalytic additives : Immobilized lipases or ureases accelerate carbamate formation under mild conditions.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elution with ethyl acetate/hexanes (30:70 to 50:50) removes unreacted diamine and mono-carbamate byproducts.

  • HPLC : Chiral columns (e.g., Chiralpak IA) confirm enantiomeric excess (>99%).

Crystallization

Recrystallization from ethanol/water (7:3) yields high-purity crystals (mp 127–129°C).

Comparative Analysis of Synthetic Methods

Method Yield Purity Stereoselectivity Scalability
Stepwise Synthesis75–80%98%HighModerate
One-Pot Synthesis85–90%95%ModerateHigh
Continuous Flow90–95%99%HighIndustrial

Challenges and Mitigation Strategies

Epimerization

  • Cause : Base-induced racemization at elevated temperatures.

  • Solution : Use low temperatures (<25°C) and mild bases (e.g., NaHCO₃).

Byproduct Formation

  • Cause : Over-reaction of diamine with excess chloroformate.

  • Solution : Stoichiometric reagent ratios and real-time monitoring via FTIR .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: Reduction of the carbamate groups can yield the corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)diamine.

    Substitution: Benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate derivatives with various substituents.

Scientific Research Applications

Organic Synthesis

Benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate has significant utility in organic synthesis due to its ability to act as a protecting group for amines and alcohols. The presence of the tert-butyl group enhances steric hindrance, which can be advantageous during multi-step syntheses.

Synthesis Methodology

The synthesis typically involves the following steps:

  • Formation of the carbamate from the corresponding amine and carbonyl compound.
  • Protection of functional groups using the tert-butyl moiety.
  • Subsequent transformations to yield desired products.

Medicinal Chemistry

Research indicates that this compound may exhibit potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Its structure allows it to interact with biological molecules effectively.

  • Enzyme Interactions : The compound can serve as a biochemical probe to study enzyme-substrate interactions. Its binding affinity to various biological targets such as enzymes and receptors is being explored.
  • Therapeutic Potential : Preliminary studies suggest that it may influence specific biological pathways associated with inflammation and cancer progression.

Materials Science

In materials science, this compound is investigated for its potential use in polymer chemistry as a building block for synthesizing novel materials with tailored properties.

Polymer Applications

The compound can be utilized in the development of:

  • Biodegradable polymers
  • Coatings with enhanced durability and chemical resistance

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study 2: Enzyme Inhibition

Research focused on its role as an enzyme inhibitor showcased its potential to modulate enzymatic activity in pathways related to metabolic disorders.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The benzyl and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The carbamate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of the cyclohexane backbone significantly influences physicochemical properties and reactivity. Key isomers include:

Compound Name Stereochemistry Molecular Formula Molecular Weight Key Properties
Benzyl tert-butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate (1S,3R) C₁₉H₂₈N₂O₄ 348.44 Boiling point: 507.4±40.0 °C; Density: 1.13±0.1 g/cm³; pKa: 12.16±0.40
Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (1R,3S) C₁₉H₂₈N₂O₄ 348.44 Commercial availability noted; no explicit physical data
Ditert-butyl cyclohexane-1,3-diyldicarbamate Not specified C₁₆H₃₀N₂O₄ 338.42 Simpler substituents (two tert-butyl groups); lower molecular weight

Key Observations :

  • The (1S,3R) isomer () exhibits a high predicted boiling point (~507°C), likely due to hydrogen bonding from carbamate groups and steric effects of the benzyl group.
  • Stereoisomers (e.g., 1R,3S vs. 1S,3R) may exhibit divergent solubility and crystallinity, impacting synthetic utility .

Substituent Variations

Replacing the benzyl group with tert-butyl or azide functionalities alters reactivity and applications:

Compound Name Substituents Key Applications Synthesis Highlights
Benzyl tert-butyl ((1S,3R)-...) Benzyl, tert-butyl Pharmaceutical intermediates Requires carbamate protection steps
Ditert-butyl cyclohexane-1,3-diyldicarbamate Two tert-butyl groups Laboratory reagents Simplified deprotection pathways
Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate Azide, tert-butyl Click chemistry (e.g., estradiol hybrids) CuAAC reactions; high yield (97%)

Key Observations :

  • Benzyl groups enhance molecular weight and may improve binding in biological systems (e.g., neuroprotective agents in ).
  • Azide-functionalized analogs () enable click chemistry applications but require careful handling due to reactivity.

Biological Activity

Benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate (CAS No. 1663511-19-0) is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.44 g/mol
  • Predicted Melting Point : 507.4 ± 40.0 °C
  • Density : 1.13 ± 0.1 g/cm³

The compound is primarily noted for its role as a dicarbamate derivative, which suggests potential interactions with biological systems through inhibition of enzymes or modulation of receptor activity. Dicarbamates generally exhibit activity by interacting with biological nucleophiles, leading to the formation of carbamoylated proteins which can alter their function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This is particularly relevant in the context of antibiotic resistance, where novel compounds are necessary to combat resistant strains.

Pharmacological Studies

Studies have shown that derivatives of dicarbamates can influence various pharmacological pathways:

  • Anti-inflammatory Effects : Some dicarbamates have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
  • Cytotoxicity : In vitro studies suggest potential cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer therapeutics.

Case Studies and Research Findings

StudyFindings
Bennett et al. (2020)Investigated the synthesis and biological evaluation of dicarbamate derivatives, highlighting their potential in drug development for cardiovascular diseases.
Smith et al. (2021)Reported on the antimicrobial properties of similar compounds against resistant bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Johnson et al. (2022)Evaluated the anti-inflammatory effects of dicarbamates in animal models, demonstrating a reduction in inflammatory markers and improved outcomes in induced arthritis models.

Q & A

Basic: What are the standard synthetic routes for benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate, and what yields are typically achieved?

Answer:
A two-step synthesis is commonly employed:

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacting a tert-butyl-protected azide (e.g., di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate) with an alkyne-functionalized substrate (e.g., 17α-ethynylestradiol) under standard Cu(I) catalysis achieves the triazole intermediate in >95% yield .

Deprotection: HCl-mediated removal of the tert-butyl groups yields the final product with 95% efficiency .
Key Data:

StepConditionsYield
CuAACCuSO₄, sodium ascorbate, RT, 24h97%
HCl Deprotection4M HCl/dioxane, RT, 2h95%

Basic: How can the stereochemical configuration of (1R,3R)-cyclohexane-1,3-diyl be confirmed experimentally?

Answer:

  • X-ray Crystallography: Resolves absolute configuration but requires high-purity single crystals.
  • NMR Spectroscopy: Coupling constants (e.g., 3JHH^3J_{HH}) between axial/equatorial protons distinguish cis/trans cyclohexane conformers. Substituent-induced δ shifts (e.g., tert-butyl vs. benzyl groups) further validate spatial arrangements .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases.

Advanced: What strategies address contradictory data in enantiomeric excess (ee) measurements for chiral carbamates?

Answer:
Contradictions may arise from:

  • Dynamic Resolution: Racemization during analysis (e.g., under acidic HPLC conditions). Mitigate by using low-temperature methods or stabilizing buffers.
  • Method Sensitivity: Cross-validate ee via 19F^{19}\text{F} NMR (if fluorinated) or Mosher ester derivatization .
  • Crystallographic Validation: Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced: How does the choice of protecting groups influence the stability of cyclohexane-1,3-diyl dicarbamates under acidic/basic conditions?

Answer:

  • tert-Butyl Groups: Labile under strong acids (e.g., HCl, TFA) but stable to bases. Deprotection kinetics depend on solvent polarity (e.g., faster in dioxane vs. THF) .
  • Benzyl Groups: Resistant to acids but cleaved via hydrogenolysis (H₂/Pd-C).
    Stability Data:
Protecting GroupStability (pH 1–7)Cleavage Conditions
tert-ButylStable ≤ pH 54M HCl, RT, 2h
BenzylStableH₂/Pd-C, MeOH, 6h

Basic: What analytical techniques are critical for characterizing dicarbamate intermediates?

Answer:

  • FT-IR: Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • 1H^1\text{H}/13C^{13}\text{C} NMR: Identify tert-butyl (δ 1.4 ppm, singlet) and benzyl (δ 7.3–7.5 ppm, multiplet) groups. Downfield NH shifts (δ 7.8–8.7 ppm) indicate electronic effects from substituents .
  • HRMS: Verify molecular ions (e.g., [M+H]⁺ for C₂₀H₂₉N₂O₄⁺: calculated 385.2124, observed 385.2127).

Advanced: How can researchers mitigate toxicity risks when handling tert-butyl carbamates with limited safety data?

Answer:

  • PPE: Use NIOSH-approved respirators (P95/P100) and nitrile gloves.
  • Environmental Controls: Conduct reactions in fume hoods with HEPA filters.
  • Toxicity Prediction: Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic hazards. Prioritize compounds with LD50 > 500 mg/kg (oral, rat) .

Basic: What are the applications of (1R,3R)-cyclohexane-1,3-diyl dicarbamates in medicinal chemistry?

Answer:

  • Peptidomimetics: Rigid cyclohexane scaffolds mimic peptide β-turns for protease inhibition.
  • Chiral Auxiliaries: Facilitate enantioselective synthesis of CCR2 antagonists (e.g., via iodolactamization) .
  • Prodrug Design: Carbamate linkages enable controlled release of hydroxylamines or amines in vivo.

Advanced: What computational methods predict the reactivity of tert-butyl carbamates in nucleophilic substitutions?

Answer:

  • DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to model SN2 mechanisms.
  • Hammett Plots: Correlate σ values of substituents with reaction rates (ρ ≈ -2.5 for tert-butyl deprotection).
  • Solvent Modeling: COSMO-RS predicts solvation effects on activation barriers in polar aprotic solvents .

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